![molecular formula C16H10ClF3N2OS B2945322 (2E)-7-chloro-2-[[3-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one CAS No. 338417-13-3](/img/structure/B2945322.png)

(2E)-7-chloro-2-[[3-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

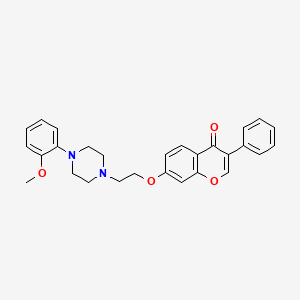

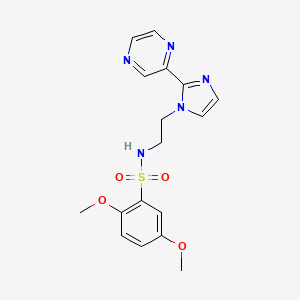

The compound is a derivative of benzothiazinone, which is a heterocyclic compound containing a benzene ring fused to a thiazinone ring . The trifluoromethyl group and anilino group attached to the molecule could potentially alter its chemical properties and biological activity.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as nucleophilic substitution or multi-component reactions . For instance, trifluoromethyl groups can be introduced via direct trifluoromethylation of various C–H bonds .

Molecular Structure Analysis

The molecular structure analysis of similar compounds often involves techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry . These methods can provide detailed information about the compound’s geometry, electronic structure, and other physical properties.

Chemical Reactions Analysis

The chemical reactivity of a compound like this could be influenced by the presence of the trifluoromethyl group and the anilino group . These groups can participate in various chemical reactions, including electrophilic and nucleophilic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure . For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which can affect its solubility and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

One area of research focuses on the development of novel synthetic methods for related compounds. For example, a study detailed the synthesis of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazin-3-carboxylic acids trifluoromethyl-substituted anilides, revealing insights into the “structure – biological activity” relationship through interaction with esters of 1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazin-3-carboxylic acids and trifluoromethyl substituted anilines, demonstrating variations in analgesic activity based on the substitution of methyl groups in the anilide moiety with trifluoromethyl groups (Petrushova, L. A., Ukrainets, I., Dzyubenko, S. P., & Grinevich, L. A., 2015).

Biological Activities

Research into the biological activities of benzothiazine derivatives and related compounds has been extensive. Studies have synthesized a variety of 1,2-benzothiazines and evaluated their antimicrobial activity, indicating specific derivatives' efficacy against Gram-positive bacteria, shedding light on the importance of substituents in determining antimicrobial activity (Patel, C., Bassin, J., Scott, M. E., Flye, J., Hunter, A. P., Martin, L., & Goyal, M., 2016).

Antimicrobial Agents

A significant focus has been on the synthesis of benzothiazines as antimicrobial agents. One study detailed the synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines, investigating their pharmacological activities and demonstrating their potential as antimicrobial agents (Rathore, B. S., & Kumar, M., 2006).

Antitumor Properties

The exploration of antitumor properties forms another critical area of research. A study synthesized and examined the in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, discovering potent cytotoxicity in certain human breast cancer cell lines, suggesting a pathway for the development of novel antitumor agents (Hutchinson, I., Chua, M., Browne, H., Trapani, V., Bradshaw, T., Westwell, A., & Stevens, M., 2001).

Wirkmechanismus

Target of Action

The target of a compound is typically a protein or enzyme in the body that the compound interacts with. Identifying the target can involve biochemical assays, genetic screens, or computational predictions .

Mode of Action

This refers to how the compound interacts with its target and the biochemical changes that result from this interaction. This can be studied using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) to understand the molecular interactions .

Biochemical Pathways

These are the series of chemical reactions in a cell that the compound affects. Biochemical pathways can be studied using techniques like metabolomics or proteomics .

Pharmacokinetics

This involves the study of how the compound is absorbed, distributed, metabolized, and excreted in the body (ADME). Pharmacokinetic studies often involve in vivo experiments in animal models .

Result of Action

This refers to the cellular and molecular effects of the compound’s action, such as changes in gene expression or cell behavior. Techniques like RNA sequencing or flow cytometry might be used to study these effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence a compound’s action, efficacy, and stability. These factors can be studied using a variety of experimental conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2E)-7-chloro-2-[[3-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF3N2OS/c17-10-4-5-12-13(7-10)24-14(15(23)22-12)8-21-11-3-1-2-9(6-11)16(18,19)20/h1-8,21H,(H,22,23)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBERPLGOCZZLFT-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2945239.png)

![4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid](/img/structure/B2945248.png)

![2,4-dichloro-N-[[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B2945252.png)

![1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea](/img/no-structure.png)

![N-(4-methoxybenzyl)-1-{[2-(4-methylphenyl)pyridin-3-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B2945259.png)